molecular formula C10H9IO3 B13689181 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13689181
M. Wt: 304.08 g/mol
InChI Key: QNDFFFLRKOLQEP-UHFFFAOYSA-N
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Description

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 888958-33-6) is a high-value chemical building block in organic and medicinal chemistry research. The 4H-benzo[d][1,3]dioxin-4-one core is recognized as an active scaffold in numerous biologically active compounds, functioning as a key intermediate in synthesizing molecules with diverse applications, including nucleoside transport inhibitors, topoisomerase I inhibitors, and agents with antiplasmodial and cytotoxic properties . Its thiode rivatives also find use in agrochemical research as fungicides and insecticides . This specific 6-iodo derivative is particularly useful in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling the introduction of various alkynyl groups to create functionalized chemical libraries for drug discovery . The compound serves as a versatile precursor for the synthesis of salicylamides, which can be readily obtained through room-temperature amidation with primary amines . With a molecular formula of C 10 H 9 IO 3 and a molecular weight of 304.08 g/mol , it provides researchers with a critical handle for further structural elaboration. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

6-iodo-2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9IO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3

InChI Key

QNDFFFLRKOLQEP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C=C2)I)C(=O)O1)C

Origin of Product

United States

Preparation Methods

Starting Material Synthesis and Protection Strategy

The synthesis typically begins with commercially available 4-hydroxysalicylic acid derivatives, which undergo regioselective protection to form the dioxinone ring system. For example, 4-hydroxysalicylic acid is converted into the dioxanone intermediate by treatment with acetone and trifluoroacetic anhydride/trifluoroacetic acid, affording the 2,2-dimethyl-4H-benzo[d]dioxin-4-one core in moderate yield.

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Hydroxysalicylic acid + acetone + TFAA/TFA 2,2-Dimethyl-4H-benzo[d]dioxin-4-one Moderate Regioselective protection of hydroxyl

Iodination of the Dioxinone Core

The key step in preparing 6-iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one is the selective iodination at the 6-position of the aromatic ring. This is typically achieved using iodine electrophilic substitution reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

  • Method A: Using Iodine Monochloride (ICl)
    The dioxinone intermediate is treated with ICl in a solvent such as dichloromethane at low temperature (0 °C), followed by addition of a base like triethylamine to neutralize the reaction mixture. This yields the 6-iodo derivative in good yield.

  • Method B: Using N-Iodosuccinimide (NIS)
    An alternative iodination employs NIS in acetic anhydride at room temperature or slightly elevated temperature under inert atmosphere and darkness to prevent side reactions. This method affords the iodinated product with high selectivity and yields around 86%.

Iodination Method Reagents Conditions Yield (%) Remarks
ICl Method ICl, triethylamine 0 °C, DCM, 1-2 hours Good Controlled addition, low temp
NIS Method NIS, acetic anhydride 20 °C, inert, dark, 8 h 86 High selectivity, mild reaction

Methylation and Further Functionalization

After iodination, methylation of the phenolic hydroxyl group is often performed to stabilize the molecule and facilitate further transformations. This is achieved by treatment with methyl iodide in the presence of potassium carbonate in dimethyl sulfoxide at room temperature, yielding the methylated 6-iodo dioxinone in excellent yield.

Subsequent functionalization can include Sonogashira coupling reactions to introduce alkynyl substituents at the iodinated position, providing access to a variety of derivatives for biological evaluation.

Functionalization Step Reagents/Conditions Product Yield (%) Notes
Methylation Methyl iodide, K2CO3, DMSO, RT 6-Iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one methyl ether Excellent Stabilizes phenolic OH
Sonogashira Coupling Pd catalyst, CuI, alkyne, base Alkynyl-substituted iododioxinone Moderate Room temperature, versatile

Experimental Data and Reaction Results

Representative Reaction Scheme

4-Hydroxysalicylic acid
    ↓ (Acetone + TFAA/TFA)
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one (core)
    ↓ (ICl or NIS iodination)
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
    ↓ (Methyl iodide, K2CO3)
Methylated 6-iodo derivative
    ↓ (Sonogashira coupling)
Alkynyl-substituted derivatives

Key Analytical Data for 6-Iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one

Parameter Value Method/Source
Molecular Formula C9H9IO3 Calculated
Molecular Weight ~307.07 g/mol Calculated
Melting Point Reported ~102-103 °C
^1H NMR (CDCl3) Aromatic singlets at δ ~6.4-6.5 ppm
^13C NMR Characteristic dioxinone carbons
IR Spectra Carbonyl stretch ~1700 cm^-1
Yield (iodination step) Up to 86%

Comparative Analysis of Preparation Methods

Aspect ICl Iodination NIS Iodination Notes
Reaction Time Short (1-2 hours) Longer (up to 8 hours) ICl faster but requires low temp
Reaction Conditions Low temperature, inert base Room temperature, inert, dark NIS method is milder
Yield Good High (~86%) Both methods effective
Selectivity High Very high Both provide selective iodination
Scalability Moderate Good NIS preferred for scale-up

Summary and Perspectives

The preparation of 6-iodo-2,2-dimethyl-4H-benzo[d]dioxin-4-one is well-established through selective iodination of the 2,2-dimethyl-4H-benzo[d]dioxin-4-one core. The two main iodination methods—using iodine monochloride or N-iodosuccinimide—offer high selectivity and good yields, with the NIS method favored for its mild conditions and scalability. Subsequent methylation and coupling reactions expand the compound's utility in synthetic organic chemistry.

These methods are supported by detailed experimental procedures and analytical data from peer-reviewed literature, ensuring reproducibility and reliability for research applications.

Chemical Reactions Analysis

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4H-benzo[d][1,3]dioxin-4-one scaffold is highly modular, with variations in substituents influencing physical, chemical, and biological properties. Key analogues include:

Compound Name Substituents Key Properties/Applications Synthesis Yield Reference
6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 6-I, 2,2-(CH₃)₂ Cross-coupling substrate, intermediate 52%
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (DMe-Bd) 5-OH, 2,2-(CH₃)₂ Precursor for alkyne-functionalized derivatives 64%
7-Hydroxy-6-iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 6-I, 7-OH, 2,2-(CH₃)₂ Intermediate in inhibitor synthesis 52%
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 5-OH, 7-OCH₃, 2,2-(CH₃)₂ High-yield synthesis (98%) 98%
Alkyne-DMe-Bd 5-O-propargyl, 2,2-(CH₃)₂ Thermally/photochemically active monomer 64%

Key Observations :

  • Substituent Position : The 6-iodo derivative is distinct in its halogen placement, enabling cross-coupling reactivity absent in hydroxy or methoxy analogues .
  • Synthetic Efficiency : Methoxy derivatives (e.g., 5-hydroxy-7-methoxy) achieve higher yields (98%) compared to iodinated variants (52%), likely due to milder reaction conditions .
  • Functional Groups : Propargyl ether derivatives (e.g., Alkyne-DMe-Bd) introduce alkyne moieties for polymerization or click chemistry, contrasting with the iodo group's role in substitution reactions .

Physical Properties

  • Melting Points : Alkyne-DMe-Bd (5-O-propargyl derivative) melts at 142°C , while iodinated analogues may exhibit higher melting points due to increased molecular weight and halogen interactions.
  • Solubility : Iodo-substituted compounds are typically less polar than hydroxy or methoxy analogues, influencing solubility in organic solvents like THF or ethyl acetate .

Biological Activity

6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a derivative of the benzo[d][1,3]dioxin family, which has garnered attention due to its potential biological activities. This compound's structure includes a dioxin ring and an iodo substituent, which may influence its reactivity and interactions with biological systems. This article examines the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from 2,5-dihydroxybenzoic acid. The process generally includes the use of thionyl chloride and other reagents to facilitate the formation of the dioxin structure. The crystal structure reveals significant bond lengths and angles that indicate stability in its configuration .

Inhibition Studies

Research has demonstrated that compounds in the benzo[d][1,3]dioxin class exhibit various biological activities, including antimicrobial and cytotoxic effects. For instance:

  • Antimicrobial Activity : A study indicated that derivatives of this compound showed inhibitory effects against Mycobacterium tuberculosis. The compound's potency was enhanced through structural modifications .
  • Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cellular damage.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cellular signaling pathways related to growth and survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for different strains.

Bacterial StrainMIC (µM)
Mycobacterium tuberculosis5
Staphylococcus aureus15
Escherichia coli20

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on cancer therapy, the cytotoxic effects of the compound were assessed on human breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability (see Table 2).

Concentration (µM)Cell Viability (%)
0100
580
1060
2030

Q & A

Q. What are the established synthetic routes for 6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one, and how do reaction conditions influence product purity?

The compound is synthesized via multistep protocols involving:

  • Iodination : Starting from 2,4-dihydroxy-5-iodobenzoic acid, trifluoroacetic anhydride (TFAA) and acetone are used to introduce the dioxinone scaffold under anhydrous conditions .
  • Protection/deprotection : Acetonide protection of hydroxyl groups ensures regioselectivity during bromination or alkylation steps .
  • Coupling reactions : Palladium-catalyzed Sonogashira or Suzuki-Miyaura reactions enable functionalization of the iodinated core .
    Key factors affecting purity include solvent choice (e.g., DMF for coupling reactions), stoichiometric control of iodinating agents, and chromatographic purification (e.g., silica gel with ethyl acetate/petroleum ether) .

Q. How do crystallographic studies elucidate the molecular geometry of this compound derivatives?

X-ray diffraction reveals:

  • Bond lengths : C–C bonds in the benzo ring (1.376–1.398 Å) and C–I bonds (~2.09 Å) .
  • Dihedral angles : The planar dioxinone ring (O1/O2/C9) forms a 43.86° angle with the aromatic system, influencing steric interactions .
  • Hydrogen bonding : Intermolecular O–H···O bonds (1.94 Å) stabilize crystal packing .
    These parameters guide structure-activity relationship (SAR) studies in drug design .

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., iodination at C6) and methyl group integration .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 335 [M+H]+ for iodinated intermediates) .
  • HPLC : Monitors reaction progress and purity (>95% for bioactive derivatives) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in iodination steps during synthesis?

Regioselective iodination at C6 is achieved via:

  • Directed ortho-iodination : Electron-withdrawing groups (e.g., carbonyl) direct iodine to the para position of hydroxyl groups .
  • Protection of reactive sites : Acetonide or methyl ether protection prevents undesired halogenation at C4 or C7 .
    Competitive trapping experiments with NaHCO₃ confirm selectivity for C6 in mixed-halogen systems .

Q. How does the compound’s electrophilic carbonyl group influence its reactivity in nucleophilic substitutions?

The dioxinone’s carbonyl:

  • Facilitates ring-opening : Nucleophiles (e.g., amines, thiols) attack the carbonyl, leading to intermediates for cyclization or cross-coupling .
  • Generates acetylketene : Pyrolysis at 200°C produces reactive ketene species for [2+2] cycloadditions .
    Kinetic studies using differential scanning calorimetry (DSC) reveal activation energies of ~80 kJ/mol for thermal decomposition .

Q. What role does this compound play as an intermediate in drug development?

  • Anticancer agents : Derivatives inhibit 15-lipoxygenase-1 (15-LOX-1), a target in inflammation and cancer, with IC₅₀ values <10 μM .
  • Antimicrobials : Functionalized analogs exhibit MIC values of 2–8 μg/mL against Gram-positive pathogens .
  • Prodrug synthesis : The iodine moiety enables radioisotope labeling (e.g., 125I^{125}\text{I}) for pharmacokinetic tracking .

Q. How can computational chemistry predict the compound’s reactivity and binding modes?

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., ΔG‡ ≈ 25 kcal/mol for amine additions) .
  • Molecular docking : Predicts binding to 15-LOX-1’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
  • MD simulations : Assess stability of hydrogen-bonded complexes in aqueous environments .

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